Compound Description: YM155 is a dioxonaphthoimidazolium compound identified as a survivin suppressant. [] Research has demonstrated its ability to inhibit cell growth and induce apoptosis in non-small cell lung cancer (NSCLC) cells. [] YM155 achieves this by suppressing survivin and other anti-apoptotic proteins like Mcl1, Bcl-2, and Bcl-xl in a dose- and time-dependent manner. [] Interestingly, YM155 does not directly target key proteins within the NF-κB signaling pathway, such as IκBα, p65, or p50. [] Instead, it acts by suppressing the phosphorylation of the p50 subunit at Ser337, hindering the binding of NF-κB dimers to DNA and ultimately leading to its potent cell-killing effects. []
AB1
Compound Description: AB1 is a structural analog of YM155, exhibiting similar cell growth arrest and apoptosis induction in NSCLC H1299 cells. [] AB1 mirrors YM155's effects on anti-apoptotic proteins, suppressing survivin, Mcl1, Bcl-2, and Bcl-xl. [] Similar to YM155, AB1 doesn't affect the expression levels of IκBα, p65, or p50 but hinders the phosphorylation of the p50 subunit, thus interfering with NF-κB DNA binding and transcriptional activity. []
Venetoclax
Compound Description: Venetoclax is a selective Bcl-2 inhibitor clinically approved for treating chronic lymphocytic leukemia (CLL). [] Despite its success, both de novo and acquired resistance to venetoclax is emerging. [] Preclinical studies suggest that increased levels of other anti-apoptotic proteins, including Mcl1, contribute to this resistance. []
Relevance: The development of resistance to venetoclax, often linked to increased Mcl1 levels, highlights the crucial role of Mcl1 in cancer cell survival and drug resistance. [] This emphasizes the potential of Mcl1-IN-2 as a therapeutic target, particularly for cancers that exhibit resistance to Bcl-2 inhibitors like venetoclax. Understanding the interplay between Mcl1 and other anti-apoptotic proteins could be critical in developing effective combination therapies with Mcl1-IN-2.
AZD4573
Compound Description: AZD4573 is a selective CDK9 inhibitor. [] Inhibiting CDK9 disrupts transcription elongation, leading to reduced levels of short-lived transcripts and proteins, including Mcl1. [] AZD4573 demonstrates potent single-agent activity, inducing cell death in vitro and tumor regression in vivo across various hematologic cancers. [] Notably, combining AZD4573 with venetoclax exhibits synergistic effects, effectively overcoming de novo venetoclax resistance in preclinical hematologic tumor models. [] This synergistic effect is attributed to AZD4573's ability to counteract the venetoclax-induced increase in Mcl1 levels. []
Relevance: AZD4573's success in overcoming venetoclax resistance by reducing Mcl1 levels further underscores the therapeutic potential of targeting Mcl1 in cancers, especially those resistant to Bcl-2 inhibitors. [] This example highlights the possibility of exploring combination therapies that include Mcl1-IN-2 with other targeted agents like CDK9 inhibitors to enhance efficacy and overcome potential resistance mechanisms.
17S-FD-895
Compound Description: 17S-FD-895 is a stable pladienolide-derived small molecule splicing modulator. [] It targets SF3B1, a key component of the spliceosome, to modulate mRNA splicing. [] Studies show that 17S-FD-895 selectively eliminates leukemia stem cells (LSCs) in adult AML. [] In pediatric AML, 17S-FD-895 treatment induces dose-dependent reduction in clonogenicity and self-renewal of CD34+ cells, with higher sensitivity observed compared to adult AML. [] Notably, the treatment leads to a dose-dependent increase in MCL1 exon 2 skipping, producing pro-apoptotic MCL1-S transcripts. []
Relevance: While 17S-FD-895 targets SF3B1 and affects MCL1 splicing, it highlights the significance of MCL1 as a target in cancer therapy. [] Unlike 17S-FD-895, Mcl1-IN-2 might directly interact with Mcl1 protein, offering a different approach to modulating its activity. Investigating the specific effects of Mcl1-IN-2 on MCL1 splicing and comparing them to those of 17S-FD-895 could provide valuable insights into potential therapeutic applications and mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MB07133 is a novel cytarabine (araC) prodrug that uses the HepDirect technology to target production of the active form of araC, araC triphosphate (araCTP), to the liver. As the levels of araCTP achieved in the liver at therapeutic doses are only toxic to proliferating cells (such as those in HCC tumors), but not the non-proliferative adjacent tissue, MB07133 treatment has the potential to be both efficacious and well tolerated in HCC patients.
MB07811 is the first of a novel class of product candidates discovered by Metabasis designed to lower serum cholesterol and triglycerides. MB07811, a small molecule that is administered orally, has been extensively studied preclinically and is currently undergoing clinical testing. MB07811 combines a novel thyroid hormone receptor agonist with the Company's novel HepDirect liver targeting prodrug technology. The combination of selectivity for the beta form of the receptor, liver targeting and other structural characteristics that limit extra-hepatic activity is designed to provide significant efficacy while avoiding side effects associated with activation of thyroid hormone receptors outside the liver. VK-2809 is under investigation in clinical trial NCT02927184 (Safety and Tolerability of VK2809 in Patients With Primary Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease).
MB-05032 is an inhibitor of fructose-1,6-bisphosphatase (FBPase; IC50s = 16 and 61 nM for human and rat liver FBPase, respectively). It increases glucose utilization and enhances glucose-stimulated insulin release in MIN6 insulinoma cells when used at concentrations of 50, 100, and 200 µM. MB 05032 is a potent FBPase inhibitor that promotes HSC expansion.
MB07803 is a second generation gluconeogenesis inhibitor for the treatment of type 2 diabetes. It is designed to block the metabolic pathway in the liver that is responsible for producing glucose.